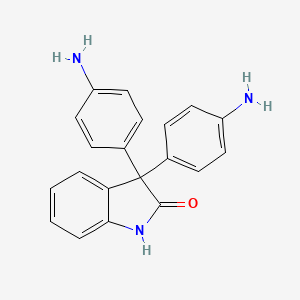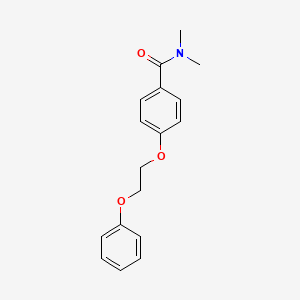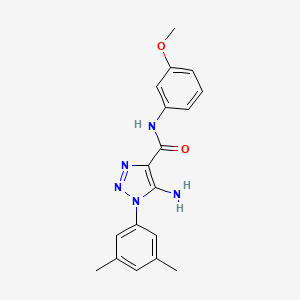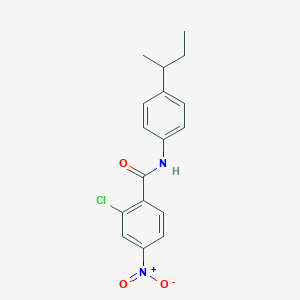
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one, also known as BIQ, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. BIQ is a heterocyclic compound that belongs to the family of indoles, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one exerts its biological activities by interacting with various molecular targets such as enzymes, receptors, and DNA. For example, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to bind to the DNA minor groove and induce DNA damage, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit antimicrobial activity against various pathogenic bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis and availability. 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be synthesized in large quantities with high purity, which makes it suitable for various applications. However, one of the limitations of using 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is its low solubility in water, which may limit its use in certain experiments. In addition, the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one may vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. One area of research is the development of novel 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one derivatives with improved solubility and biological activity. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activity of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. Furthermore, the potential applications of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one in nanotechnology and materials science warrant further investigation. Overall, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one is a promising compound with diverse applications in various fields, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-nitroaniline with isatin in the presence of a reducing agent such as iron powder. The reaction proceeds through a cascade of steps involving reduction, cyclization, and deprotection to yield 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one. The yield of 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reducing agent used.
Applications De Recherche Scientifique
3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In materials science, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a building block for the synthesis of novel organic materials such as polymers, dendrimers, and metal-organic frameworks. In nanotechnology, 3,3-bis(4-aminophenyl)-1,3-dihydro-2H-indol-2-one has been used as a precursor for the synthesis of fluorescent nanoparticles and quantum dots.
Propriétés
IUPAC Name |
3,3-bis(4-aminophenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)23-19(20)24/h1-12H,21-22H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBNDQSCIUXMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-(ethylimino)-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5036454.png)
![4-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5036474.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5036477.png)

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5036500.png)

![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)


![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)
![2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5036549.png)
![2-methoxy-N-[2-(3-phenyl-2-propyn-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5036567.png)